

6-Chloroquinolin-8-ol Hydrobromide: Structural Authority & Molecular Characterization[1]

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Compound of Interest

Compound Name: 6-Chloroquinolin-8-ol
hydrobromide

CAS No.: 1803582-34-4

Cat. No.: B1458181

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Molecular Identity & Nomenclature

This compound is an amphiphilic salt comprising a halogenated quinoline base and hydrobromic acid. It functions primarily as a bidentate chelator and a synthetic intermediate for fused heterocyclic systems.

Parameter	Data	Notes
IUPAC Name	6-Chloroquinolin-8-ol hydrobromide	
Common Synonyms	6-Chloro-8-hydroxyquinoline HBr; 6-Chloro-8-quinolinol hydrobromide	Distinct from "Chloroxine" (5,7-dichloro)
CAS (Parent)	5622-06-0	Free base reference
CAS (Salt)	Not widely indexed	Refer as 5622-06-0 (HBr salt)
Molecular Formula	C ₉ H ₇ BrClNO	(C ₉ H ₆ ClNO[1][2][3][4] · HBr)
Average Mass	260.51 g/mol	Base: 179.60 + HBr: 80.91
Monoisotopic Mass	258.9400 Da	Calculated for ⁷⁹ Br, ³⁵ Cl
SMILES	OC1=C2N=CC=CC2=CC(Cl)=C1.Br	Salt form connectivity

Structural Analysis & Chemical Architecture

The Quinoline Scaffold

The core structure is a planar bicyclic aromatic system. The 6-chloro substituent is located on the benzenoid ring, para to the bridgehead carbon (C4a) and meta to the hydroxyl group (C8). This specific regiochemistry is critical:

- **Electronic Effect:** The chlorine atom at position 6 exerts an inductive electron-withdrawing effect (-I) on the ring system but is less resonance-active regarding the nitrogen lone pair compared to 5- or 7-substitution.
- **Chelation Geometry:** The 8-hydroxyl group and the ring nitrogen (N1) form a pre-organized "pocket" for bidentate metal coordination (-donor set).

The Hydrobromide Salt Interface

In the solid state, the hydrobromide form involves the protonation of the quinoline nitrogen (for the conjugate acid), creating a pyridinium cation.

- Bonding:

ionic interaction.

- Solubility: The salt formation significantly enhances aqueous solubility compared to the free base, facilitating bioavailability in biological assays.

Regioselectivity Warning

Critical Note for Researchers: Commercial "Chloroquinolin-8-ol" is often a mixture of 5-chloro and 7-chloro isomers (products of electrophilic substitution). The 6-chloro isomer described here cannot be synthesized purely by chlorinating 8-hydroxyquinoline; it requires the Skraup synthesis pathway (detailed below) to guarantee the 6-position assignment.

Synthesis & Characterization Protocols

To ensure scientific integrity, the synthesis must avoid isomer mixtures. The authoritative method utilizes the Skraup reaction starting from a pre-chlorinated aniline derivative.

Synthesis Workflow (Skraup Methodology)

The reaction condenses 2-amino-5-chlorophenol with acrolein (or glycerol/sulfuric acid) to close the pyridine ring. Because the chlorine is already fixed at the para position relative to the amine in the starting material, it ends up at position 6 in the final quinoline.

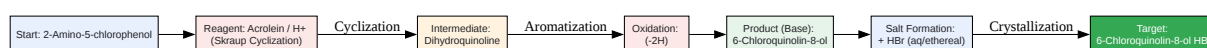


Figure 1: Regioselective Synthesis of 6-Chloroquinolin-8-ol via Skraup Cyclization

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Characterization Validation

A self-validating protocol must confirm the position of the chlorine atom.

- ^1H NMR Spectroscopy (DMSO- d_6):
 - Look for the coupling pattern of the protons on the benzenoid ring.
 - 6-Chloro isomer: H5 and H7 will show meta-coupling (Hz).
 - Contrast: 5-Chloro isomer would show H6 and H7 with ortho-coupling (Hz).
- Mass Spectrometry (ESI+):
 - Parent peak (3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$).
 - Salt confirmation: Presence of Br^- in negative mode or elemental analysis.

Physicochemical Properties & Stability

Property	Value	Mechanism/Implication
Solubility (Water)	Moderate to High	Driven by ionic HBr dissociation.
Solubility (Organic)	Low (Ether), Mod (EtOH)	Polar salt character limits non-polar solubility.
Melting Point	>250°C (Decomp)	Typical for high-lattice-energy quinolinium salts.
pKa ₁ (NH ⁺)	~3.9 - 4.1	Lower than unsubstituted 8-HQ (5.0) due to Cl electron withdrawal.
pKa ₂ (OH)	~9.0	Phenolic proton acidity.
Chelation Stability	High (log K > 8 for Cu ²⁺)	Forms stable 2:1 complexes with divalent metals (Cu, Zn, Fe).

Salt Dissociation & Chelation Logic

In physiological pH (7.4), the HBr dissociates. The quinoline nitrogen deprotonates ($pK_a \sim 4$), and the molecule exists largely as the neutral species, capable of crossing membranes.

However, in the presence of metal ions (

), the phenolic proton is displaced, forming a neutral, lipophilic chelate.

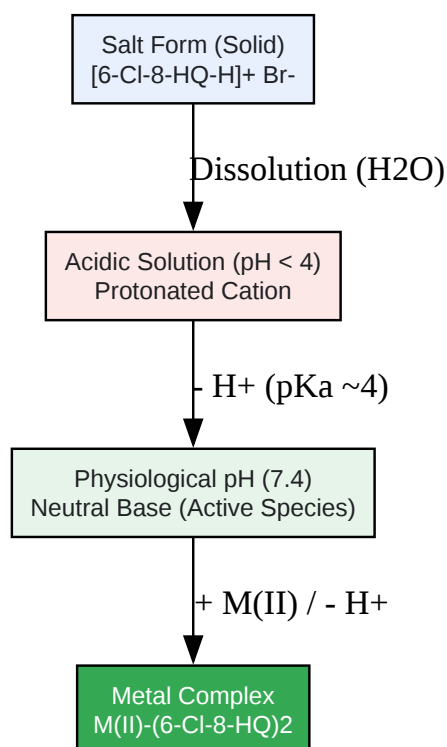


Figure 2: Dissociation and Metal Chelation Equilibrium of 6-Chloroquinolin-8-ol HBr

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Applications in Drug Development[6]

Metalloprotease Inhibition

The 6-chloro derivative is often explored as a "fragment" in fragment-based drug design (FBDD). Its ability to bind the catalytic zinc ion in metalloproteases (e.g., MMPs) makes it a valuable tool compound. The 6-chloro substituent allows researchers to probe the "S1" specificity pocket of enzymes without the steric bulk of larger groups.

Bioisosteric Replacement

In antifungal research, the 6-chloro isomer serves as a comparator to the 5,7-dichloro analog (Halquinol). Studies often compare the 5-, 6-, and 7-chloro isomers to map the Structure-Activity Relationship (SAR) of the quinoline ring, determining if halogen position affects cell wall penetration or metal binding kinetics.

References

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- To cite this document: BenchChem. [6-Chloroquinolin-8-ol Hydrobromide: Structural Authority & Molecular Characterization[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1458181/docs#6-chloroquinolin-8-ol-hydrobromide-structural-authority-molecular-characterization-1>]

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